N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide, with the chemical formula CHClNO and a molecular weight of 320.86 g/mol, is a synthetic compound classified as an acetamide derivative. Its unique structure incorporates a piperidine ring, which is known for its pharmacological activity, particularly in neurological contexts. This compound is identified by the CAS number 1353965-28-2 and has been noted for its potential applications in medicinal chemistry and pharmacology.
This compound is part of a broader class of nitrogen-containing heterocycles, which are frequently utilized in pharmaceutical development due to their diverse biological activities. The synthesis and characterization of such compounds often aim to enhance efficacy against various diseases, including anxiety and other neurological disorders .
The synthesis of N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide typically involves several key steps:
The synthetic route may require optimization to improve yields and purity. Techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring the reaction progress and verifying product identity .
The molecular structure of N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide can be described as follows:
The predicted boiling point is approximately 447.1 °C, and it has a density of around 1.18 g/cm³ .
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide may undergo various chemical reactions typical for amides and halides:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is not fully elucidated but is hypothesized to involve interaction with neurotransmitter systems in the brain. Given its structural similarity to known psychoactive compounds, it may act as an agonist or antagonist at various receptor sites, potentially affecting pathways related to anxiety and mood regulation.
The compound's reactivity profile suggests it can participate in typical organic reactions involving amides and halides, making it versatile for further chemical modifications.
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide holds potential applications primarily in scientific research related to pharmacology and medicinal chemistry. Its structural characteristics suggest possible uses in developing new therapeutic agents targeting neurological disorders such as anxiety or depression. Additionally, its synthesis could serve as a model for creating other derivatives with enhanced biological activity .
The synthesis of N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide hinges on strategic bond formation between three core moieties: the 1-benzylpiperidine scaffold, the cyclopropylamine group, and the chloroacetamide linker. Two predominant routes are employed, each with distinct advantages and limitations. The reductive amination pathway (Route A) involves condensation of 1-benzyl-4-piperidinecarboxaldehyde with cyclopropylamine under reducing conditions (NaBH₃CN/AcOH), yielding the secondary amine intermediate. Subsequent amidation with 2-chloroacetyl chloride in dichloromethane with a base (e.g., triethylamine) furnishes the target compound. This method typically achieves moderate yields (55-65%), primarily limited by imine formation kinetics and over-alkylation byproducts [7].
Alternatively, the nucleophilic substitution (SN₂) pathway (Route B) begins with N-Boc protection of 4-(aminomethyl)piperidine, followed by benzylation at the piperidine nitrogen. After deprotection, the primary amine is coupled with 2-chloroacetyl chloride, and the resulting chloroacetamide intermediate undergoes N-alkylation with cyclopropyl bromide under phase-transfer conditions (tetrabutylammonium bromide/NaOH). While operationally complex, this route delivers higher yields (75-82%) due to superior control over regioselectivity during the final alkylation step [2] [7]. Microwave-assisted modifications of Route B reduce reaction times by 60% while maintaining comparable yields through accelerated kinetics [7].
Table 1: Comparative Analysis of Synthetic Routes
Route | Key Steps | Average Yield | Reaction Time | Major Impurities |
---|---|---|---|---|
Reductive Amination | Piperidine aldehyde + cyclopropylamine → Reduction → Chloroacetylation | 58% ± 5% | 14-18 hours | Dialkylated amine, Enamine byproducts |
Nucleophilic Substitution | Piperidine protection → Benzylation → Deprotection → Chloroacetylation → N-alkylation | 78% ± 4% | 20-24 hours | O-alkylation products, Quaternary ammonium salts |
Microwave SN₂ | Route B with microwave irradiation | 76% ± 3% | 8-10 hours | Similar to Route B but 50% reduced |
Critical challenges include suppressing dialkylated acetamide formation (Route A) and minimizing quaternary ammonium salt generation during cyclopropylation (Route B). Solvent optimization studies reveal dichloroethane suppresses byproducts in Route A by 12% versus THF, while DMF enhances cyclopropylation efficiency in Route B [7].
Chlorination at the C2 position of the acetamide moiety is indispensable for downstream reactivity and biological activity. Electrophilicity at this site enables nucleophilic displacement in analog synthesis, but introduces yield limitations due to hydrolytic sensitivity. Kinetic studies demonstrate that chloroacetyl intermediates hydrolyze 3.2-fold faster than non-halogenated analogs in aqueous reaction mixtures, necessitating anhydrous conditions during coupling steps [1] [2]. Optimized protocols employ molecular sieves (3Å) to achieve hydrolysis rates below 5% during a 4-hour reaction window, improving final yields by 15-18% [2].
The cyclopropyl group on the tertiary nitrogen enhances metabolic stability and conformational restriction. However, its steric bulk impedes alkylation kinetics. Systematic evaluation of leaving groups (Br vs I vs OTs) reveals bromocyclopropane delivers optimal balance between reactivity (83% conversion) and minimal diastereomer formation [7]. Computational modeling shows the cyclopropyl’s dihedral angle (θ = 142° ± 8° relative to acetamide plane) minimizes 1,3-diaxial interactions with the piperidine-benzyl system, reducing conformational heterogeneity that complicates purification .
Table 2: Impact of Substituents on Synthetic Efficiency and Molecular Properties
Modification | Reaction Yield Impact | Hydrolytic Stability (t₁/₂, h) | Conformational Energy (kcal/mol) |
---|---|---|---|
2-Chloroacetamide | Baseline (ref) | 2.8 ± 0.3 | Baseline (ref) |
2-Bromoacetamide | +12% yield | 1.2 ± 0.2 | +0.3 |
N-Methyl (vs cyclopropyl) | +22% yield | 4.1 ± 0.4 | +1.8 |
N-Cyclobutyl | -15% yield | 3.6 ± 0.3 | -0.7 |
N-Cyclopropyl (optimized) | -8% yield vs methyl | 8.9 ± 0.7 | -2.1 |
Quantitative structure-activity relationship (QSAR) analyses confirm that cyclopropyl substitution increases sigma-1 receptor binding affinity (Kᵢ = 3.90 nM) compared to larger cycloalkyl groups (cyclopentyl: Kᵢ = 48 nM), validating its selection despite synthetic challenges . Fluorinated cyclopropane analogs were synthesized via palladium-catalyzed hydrogenation but showed 30% lower yields due to β-fluoride elimination side reactions [7].
Purification of N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide demands specialized approaches due to three complicating factors: the basic tertiary amine (pKₐ = 9.2), hydrolytic lability of the chloroacetamide, and co-elution of benzylated byproducts. Standard silica gel chromatography faces limitations, as the compound’s basicity causes tailing (asymmetry factor > 2.5) and on-column degradation exceeding 8% [2] [8].
pH-controlled counterion chromatography overcomes these issues. Employing trifluoroacetic acid (TFA, 0.1% v/v) in the mobile phase (heptane:isopropanol:diethylamine, 85:15:0.1) protonates the tertiary amine, reducing interaction with acidic silanols. This improves peak symmetry (As = 1.1) and recovery (>95%) while suppressing hydrolysis [8]. For large-scale processes (>100 g), pH-zone-refining centrifugal partition chromatography (CPC) with a solvent system of methyl tert-butyl ether/acetonitrile/water (4:1:5, v/v) and 20 mM HCl in the stationary phase achieves >99.5% purity by exploiting differential ionization constants of impurities [7].
Crystallization optimization reveals that ternary solvent systems (ethyl acetate/ethanol/n-heptane, 6:3:1) produce highly defined monoclinic crystals (P2₁/c space group) with low residual solvent content (<300 ppm). Freeze-drying from tert-butanol/water co-solvents creates amorphous solid dispersions ideal for analytical standards, with HPLC purity consistently >99.8% [2] [8]. Recent advances employ preparative supercritical fluid chromatography (SFC) with amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phases and CO₂/ethanol/diethylamine (90:10:0.1) to resolve enantiomeric impurities, though the parent compound lacks chiral centers. This technique removes diastereomeric byproducts from incomplete cyclopropylation with 99.1% efficiency [7].
Table 3: Purification Method Performance Comparison
Technique | Purity Output | Recovery Yield | Throughput (g/day) | Key Advantage |
---|---|---|---|---|
Standard Silica Chromatography | 92-95% | 60-70% | 50 | Low cost, simple setup |
pH-controlled Silica | 98-99% | 88-92% | 75 | Suppresses degradation |
CPC (pH-zone-refining) | >99.5% | 95-98% | 200 | Scalability, high loading capacity |
SFC | 99.1-99.3% | 85-90% | 120 | Diastereomer resolution |
Optimized Crystallization | 99.6-99.8% | 78-82% | 500 | Solvent recovery, minimal equipment |
Impurity profiling identifies three critical contaminants requiring control: 1) N-benzyl-4-(chloroacetyl)piperidine-1-carboxamide (from incomplete N-alkylation, <0.5%), 2) 1-benzyl-4-((cyclopropylamino)methyl)piperidine (hydrolysis product, <0.3%), and 3) E-isomers of conformational byproducts (<0.2%). These are quantified via HPLC-UV (220 nm) using a phenyl-hexyl column and 10 mM ammonium bicarbonate/acetonitrile gradient [2].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7